![molecular formula C25H27N7O4 B5797908 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5797908.png)
4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DMTCB and is synthesized using specific methods.
作用机制
The mechanism of action of DMTCB is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in various cellular processes. DMTCB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the growth of various bacteria and fungi by interfering with their metabolic processes.
Biochemical and Physiological Effects:
DMTCB has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. DMTCB has also been found to inhibit the growth of various bacteria and fungi by disrupting their metabolic processes. Additionally, DMTCB has been found to have low toxicity in vitro and in vivo, making it a promising compound for further research.
实验室实验的优点和局限性
DMTCB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, DMTCB has been found to have low toxicity in vitro and in vivo, making it a safe compound for research purposes. However, DMTCB has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, DMTCB has limited stability in solution, which can affect its efficacy in certain experiments.
未来方向
There are several future directions for research on DMTCB. One potential direction is to further investigate its antimicrobial and antifungal properties. DMTCB has been found to be effective against various bacteria and fungi, and further research could lead to the development of new antimicrobial and antifungal agents. Another potential direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. DMTCB has been found to be effective in detecting certain metal ions, and further research could lead to the development of new fluorescent probes. Finally, further research could be conducted to investigate the potential use of DMTCB in the development of new materials such as polymers and nanoparticles. DMTCB has been found to have unique properties that could be utilized in the development of new materials with specific properties and applications.
合成方法
DMTCB is synthesized using a specific method that involves the reaction of 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenylhydrazine with benzoyl chloride. The reaction occurs in the presence of a base such as triethylamine and is carried out in an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure DMTCB.
科学研究应用
DMTCB has been extensively researched for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. DMTCB has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, DMTCB has been investigated for its potential use in the development of new materials such as polymers and nanoparticles.
属性
IUPAC Name |
[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O4/c33-22(20-4-2-1-3-5-20)36-21-8-6-19(7-9-21)18-26-30-23-27-24(31-10-14-34-15-11-31)29-25(28-23)32-12-16-35-17-13-32/h1-9,18H,10-17H2,(H,27,28,29,30)/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYXWYJSKSMVDX-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5797827.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5797832.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5797836.png)
![2-[(2-chlorobenzyl)thio]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797838.png)
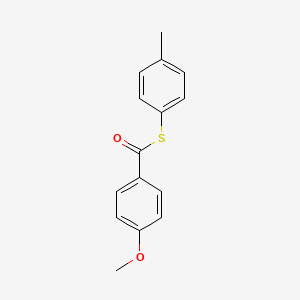
![N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide](/img/structure/B5797843.png)
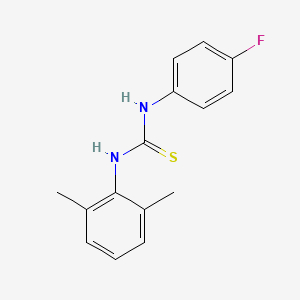
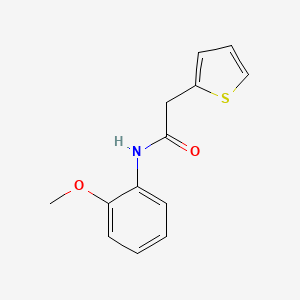
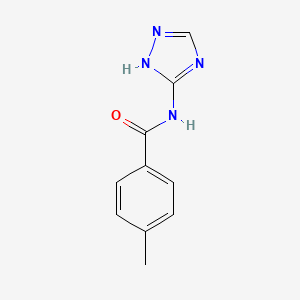
![N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5797863.png)
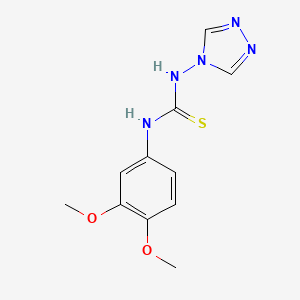


![1-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5797882.png)